1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
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Overview
Description
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group and an oxadiazole ring
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the conversion of the amine to its hydrochloride salt. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride can be compared with other compounds containing the trifluoromethyl group and oxadiazole ring, such as:
- 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
- 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the trifluoromethyl group and oxadiazole ring in this compound imparts distinct properties, making it particularly valuable for certain applications .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-2(9)3-10-4(12-11-3)5(6,7)8;/h2H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQGLMSCRRLMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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